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molecular formula C9H9IO3 B8393856 Methyl 2-hydroxy-5-iodo-3-methylbenzoate CAS No. 40912-75-2

Methyl 2-hydroxy-5-iodo-3-methylbenzoate

Cat. No. B8393856
M. Wt: 292.07 g/mol
InChI Key: CRTIONITRAQEOA-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

Methyl 2-hydroxy-3-methylbenzoate (0.869 g, 5.23 mmol) in MeOH (5 mL) was added dropwise to a suspension of iodine (1.327 g, 5.23 mmol) and silver sulfate (1.63 g, 5.23 mmol), at room temperature under N2. The resultant brown suspension was stirred for 3 h after which time a colorless suspension was observed. The mixture was filtered through a plug of Celite, washed with MeOH (30 mL) and concentrated in vacuo to afford methyl 2-hydroxy-5-iodo-3-methylbenzoate, as a colorless solid. LCMS calc.=292.1; found=292.7 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 11.0 (s, 1 H); 8.02 (s, 1 H); 7.62 (s, 1 H); 3.97 (s, 3 H); 2.25 (s, 3 H).
Quantity
0.869 g
Type
reactant
Reaction Step One
Quantity
1.327 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[I:13]I>CO.S([O-])([O-])(=O)=O.[Ag+2]>[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][C:9]([I:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
0.869 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1C
Name
Quantity
1.327 g
Type
reactant
Smiles
II
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
1.63 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Stirring
Type
CUSTOM
Details
The resultant brown suspension was stirred for 3 h after which time a colorless suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
washed with MeOH (30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=C(C=C1C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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